2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
This compound, with the systematic name 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile , belongs to the class of chromene derivatives. Let’s break down its structure:
Chemical Formula: C24H21ClN2O4
Molecular Weight: 436.899 g/mol
CAS Number: 315245-11-5
This compound features an intriguing combination of aromatic rings, heterocycles, and functional groups. Its unique structure makes it an interesting subject for scientific exploration.
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. research laboratories may employ custom synthesis or semi-synthetic approaches.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound’s aromatic rings and electron-rich moieties may undergo oxidation reactions.
Substitution: Nucleophilic substitution at the carbonitrile group or other positions is possible.
Reduction: Reduction of the carbonyl groups could yield corresponding alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Alkyl halides, Lewis acids, or nucleophiles.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed depend on reaction conditions and substituents. Potential products include hydroxylated derivatives, substituted chromenes, and nitrile-substituted compounds.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties.
Organic Synthesis: Building blocks for more complex molecules.
Anticancer Properties: Investigating its potential as an antitumor agent.
Anti-inflammatory Effects: Studying its impact on inflammatory pathways.
Dye Synthesis: Chromenes can serve as dyes and pigments.
Material Science:
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While this compound is relatively rare, similar chromene derivatives include:
2-Amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: (CAS: 315245-19-3) .
2-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: (CAS: 337498-97-2) .
These compounds share structural motifs but exhibit distinct variations. Their comparative study can reveal valuable insights.
Properties
CAS No. |
893782-06-4 |
---|---|
Molecular Formula |
C28H19ClN2O5 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C28H19ClN2O5/c1-34-22-12-15(10-11-21(22)35-14-16-6-2-5-9-20(16)29)23-19(13-30)28(31)36-27-24(23)25(32)17-7-3-4-8-18(17)26(27)33/h2-12,23H,14,31H2,1H3 |
InChI Key |
LSHDHMWQKQQVIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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